molecular formula C17H13ClN2O4 B3749324 N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B3749324
M. Wt: 344.7 g/mol
InChI Key: UUPAHRMDLLEOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as CID 5460341, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

CID 5460341 exerts its therapeutic effects through the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
CID 5460341 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It also has antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

CID 5460341 has several advantages for lab experiments, including its high potency and specificity for its target pathways. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research of CID 5460341, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the determination of its optimal dosage and administration route in animal models and clinical trials. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets will provide valuable insights into its therapeutic potential.

Scientific Research Applications

CID 5460341 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CID 5460341 has been shown to inhibit the proliferation of cancer cells and induce cell death through apoptosis. It has also been found to suppress the growth of cancer cells in animal models. In inflammation research, CID 5460341 has been demonstrated to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. In neurodegenerative disorder research, CID 5460341 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-14-7-6-10(8-13(14)18)19-15(21)9-20-16(22)11-4-2-3-5-12(11)17(20)23/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAHRMDLLEOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 6
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N-(3-chloro-4-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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